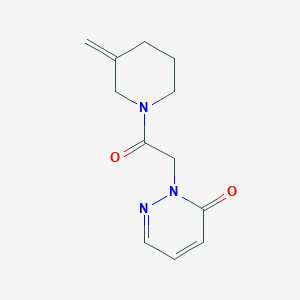

2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

説明

特性

IUPAC Name |

2-[2-(3-methylidenepiperidin-1-yl)-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-10-4-3-7-14(8-10)12(17)9-15-11(16)5-2-6-13-15/h2,5-6H,1,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOVSOOFAVRLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)CN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a pyridazinone derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

化学反応の分析

2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyridazin-3(2H)-one derivatives are a well-explored class of molecules. Below is a detailed comparison of 2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one with key analogs:

Structural and Computational Insights

- Conformational Flexibility : The 3-methylenepiperidinyl group in the target compound allows for multiple low-energy conformers, as revealed by DFT calculations. This flexibility may enhance binding to dynamic protein targets compared to rigid analogs like FOMMP .

Data Table: Comparative Analysis

生物活性

The compound 2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure features a pyridazinone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that pyridazinones, including our compound of interest, may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Pyridazinones have been shown to inhibit specific enzymes involved in cell signaling pathways. For instance, they may act on kinases or phosphatases that regulate cellular proliferation and apoptosis.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing neurotransmitter release and cellular responses.

- Antioxidant Properties : Some studies suggest that pyridazinones possess antioxidant capabilities, which can protect cells from oxidative stress.

Biological Activity Overview

The biological activity of 2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has been explored in several studies:

Anticancer Activity

A notable study investigated the compound's effects on cancer cell lines. It demonstrated significant antiproliferative activity against various cancer types, particularly those with mutations in BRCA genes. The compound showed an IC50 value in the low micromolar range, indicating potent activity against these cells.

Neuroprotective Effects

Another area of research focused on the neuroprotective effects of the compound. In vitro studies indicated that it could reduce neuronal cell death induced by oxidative stress, potentially through its antioxidant mechanisms.

Case Studies

Several case studies have highlighted the efficacy of 2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the antiproliferative effects on BRCA-deficient cancer cells.

- Findings : The compound inhibited cell growth significantly with an IC50 value ranging from 10 to 100 nM in different cell lines.

-

Neuroprotection in Animal Models :

- Objective : To assess neuroprotective effects in mice subjected to oxidative stress.

- Results : Mice treated with the compound showed reduced levels of neuronal apoptosis compared to control groups.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics is crucial for evaluating therapeutic potential:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | 4 hours |

| Metabolism | Hepatic (CYP450) |

| Excretion | Renal |

The safety profile indicates that the compound is generally well-tolerated in animal models, with no significant adverse effects noted at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。